(R)-3-(1-aminoethyl)benzenamine
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Overview
Description
“®-3-(1-aminoethyl)benzenamine” is a chemical compound with the CAS Number: 1202057-39-3 and a linear formula of C8H12N2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “®-3-(1-aminoethyl)benzenamine” is represented by the linear formula C8H12N2 . The compound’s molecular weight is 136.19 .Scientific Research Applications
Acetylcholinesterase Inhibitors for Memory Enhancement
A series of compounds related to (R)-3-(1-aminoethyl)benzenamine were designed, synthesized, and evaluated for their acetylcholinesterase inhibitory activity, which is crucial for memory enhancement. These compounds demonstrated significant memory-enhancing activity in animal models, comparable or superior to the reference drug piracetam, without displaying central nervous system-related side effects. The study emphasizes the potential of these compounds as therapeutic agents for cognitive disorders (Malik et al., 2017).
Luminescent Rhenium(I) Complexes for Biomolecular Interactions
Research on bifunctional luminescent rhenium(I) complexes incorporating (R)-3-(1-aminoethyl)benzenamine derivatives demonstrated their utility in biomolecular interaction studies. These complexes exhibit intense and long-lived emission, making them suitable for studying interactions with DNA, providing valuable tools for biochemical and molecular biology research (Lo and Tsang, 2004).
Langmuir-Blodgett Films for Optoelectronic Applications
The synthesis of ruthenium(II) complexes with long hydrocarbon chains incorporating (R)-3-(1-aminoethyl)benzenamine demonstrated their potential in forming Langmuir-Blodgett films, which are significant for optoelectronic applications. These films exhibit unique electrochemical and photophysical properties, including second-harmonic-generation behavior, highlighting their utility in the development of advanced optoelectronic devices (Chu and Yam, 2001).
Nitrite Detection in Environmental Monitoring
Functionalized platinum nanoparticles (PtNPs) modified with (R)-3-(1-aminoethyl)benzenamine derivatives were used to develop an electrochemical method for nitrite detection. This innovative approach enables sensitive detection of nitrite ions, crucial for environmental monitoring and ensuring water safety. The method demonstrates potential for real-time monitoring of nitrite levels in various water sources, contributing to environmental protection and public health (Miao et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-[(1R)-1-aminoethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYRMCXWROJMP-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(1-aminoethyl)benzenamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.